BenchChemオンラインストアへようこそ!

(1-(imidazo[1,2-a]pyridin-2-ylmethyl)-1H-1,2,3-triazol-4-yl)methanamine

CNS drug design physicochemical profiling lead optimization

(1-(Imidazo[1,2-a]pyridin-2-ylmethyl)-1H-1,2,3-triazol-4-yl)methanamine (CAS 1281437-75-9, molecular formula C₁₁H₁₂N₆, MW 228.25) is a heterocyclic building block that joins an imidazo[1,2-a]pyridine core to a 1,2,3-triazole ring via a methylene linker, terminating in a primary amine. Its computed clogP of 1.04 and topological polar surface area (TPSA) of 93.41 Ų distinguish it from close analogs and position it as a versatile intermediate for kinase-targeted medicinal chemistry programs.

Molecular Formula C11H12N6
Molecular Weight 228.25 g/mol
Cat. No. B13445269
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1-(imidazo[1,2-a]pyridin-2-ylmethyl)-1H-1,2,3-triazol-4-yl)methanamine
Molecular FormulaC11H12N6
Molecular Weight228.25 g/mol
Structural Identifiers
SMILESC1=CC2=NC(=CN2C=C1)CN3C=C(N=N3)CN
InChIInChI=1S/C11H12N6/c12-5-9-7-17(15-14-9)8-10-6-16-4-2-1-3-11(16)13-10/h1-4,6-7H,5,8,12H2
InChIKeyPQZPHYCTUHJIRF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(Imidazo[1,2-a]pyridin-2-ylmethyl)-1H-1,2,3-triazol-4-yl)methanamine (CAS 1281437-75-9): Procurement-Grade Physicochemical & Synthetic Utility Snapshot


(1-(Imidazo[1,2-a]pyridin-2-ylmethyl)-1H-1,2,3-triazol-4-yl)methanamine (CAS 1281437-75-9, molecular formula C₁₁H₁₂N₆, MW 228.25) is a heterocyclic building block that joins an imidazo[1,2-a]pyridine core to a 1,2,3-triazole ring via a methylene linker, terminating in a primary amine . Its computed clogP of 1.04 and topological polar surface area (TPSA) of 93.41 Ų distinguish it from close analogs and position it as a versatile intermediate for kinase-targeted medicinal chemistry programs .

Why (1-(Imidazo[1,2-a]pyridin-2-ylmethyl)-1H-1,2,3-triazol-4-yl)methanamine Cannot Be Replaced by In-Class Alcohol or Mono-Heterocycle Analogs


Replacing the primary amine with an alcohol (e.g., the methanol analog, CAS 1274551-27-7) or removing the imidazo[1,2-a]pyridine ring alters three critical procurement-relevant properties simultaneously: lipophilicity, hydrogen-bond donor count, and polar surface area. These changes directly affect CNS multiparameter optimization (MPO) scores and the range of accessible downstream amide-coupling or reductive-amination chemistries . As the quantitative evidence below demonstrates, even structurally conservative substitutions produce physicochemical shifts (ΔclogP > 0.5 log units, ΔTPSA > 25 Ų) large enough to disqualify the analog for specific lead-optimization trajectories, making generic interchange scientifically and economically untenable.

Quantitative Differentiation Evidence for (1-(Imidazo[1,2-a]pyridin-2-ylmethyl)-1H-1,2,3-triazol-4-yl)methanamine vs. Closest Analogs


Lipophilicity & Polar Surface Area Differentiation vs. Alcohol Analog (CAS 1274551-27-7)

The methanamine (target compound) exhibits substantially higher lipophilicity (clogP 1.04 vs. 0.4664) and larger polar surface area (TPSA 93.41 vs. 68.24 Ų) than its closest alcohol analog. This shifts its CNS MPO desirability zone: the target compound's clogP falls within the optimal 1–3 range for CNS penetration, whereas the alcohol analog (clogP < 0.5) sits below the lower boundary, historically associated with poor passive blood–brain barrier permeability .

CNS drug design physicochemical profiling lead optimization

Primary Amine vs. Alcohol Functional Handle: Synthetic Diversification and Conformational Restriction

The target compound's primary amine enables direct amide coupling and reductive amination without the activation steps required for the alcohol analog. Moreover, the methanamine has only 1 rotatable bond (vs. 3 for the alcohol), imposing greater conformational rigidity on any downstream ligand . In fragment-based drug discovery, rigid primary-amine building blocks are preferred because they reduce the entropic penalty upon target binding, a feature the alcohol analog cannot provide.

medicinal chemistry parallel synthesis building-block utility

Validated Pharmacophoric Utility: Imidazo[1,2-a]pyridin-2-ylmethyl Moiety in PDE9A Inhibitors with Nanomolar Potency

The imidazo[1,2-a]pyridin-2-ylmethyl fragment – the core scaffold of the target compound – is embedded in a PDE9A inhibitor (CHEMBL566300) that displays an IC₅₀ of 12 nM against human recombinant PDE9A and a 220 nM IC₅₀ against PDE1C, yielding a ~18-fold selectivity window . This demonstrates that the imidazo[1,2-a]pyridin-2-ylmethyl moiety is a validated pharmacophoric element capable of driving potent target engagement when the primary amine is elaborated into optimized leads.

phosphodiesterase inhibition CNS disorders kinase drug discovery

Anticancer Class Validation: Imidazo[1,2-a]pyridine–1,2,3-triazole Conjugates as c-Met Kinase Inhibitors

A series of 12 imidazo[1,2-a]pyridine derivatives bearing 1,2,3-triazole moieties were evaluated for c-Met kinase inhibition. The most potent compounds (6d, 6e, 6f) inhibited c-Met by 55.3%, 53.0%, and 51.3% at 25 µM and suppressed proliferation of EBC-1 (lung) and AsPc-1, Suit-2, Mia-PaCa-2 (pancreatic) cancer cell lines with IC₅₀ values as low as 3.0 µM . The dual-heterocyclic architecture – imidazo[1,2-a]pyridine linked to 1,2,3-triazole – is the minimal pharmacophoric unit shared with the target building block, confirming the scaffold's relevance for kinase inhibitor programs.

cancer receptor tyrosine kinase c-Met inhibition

Procurement-Relevant Application Scenarios for (1-(Imidazo[1,2-a]pyridin-2-ylmethyl)-1H-1,2,3-triazol-4-yl)methanamine


CNS Kinase Inhibitor Lead Optimization Libraries (PDE9A-Focused)

The target compound's clogP of 1.04 and TPSA of 93.41 Ų place it within the favorable CNS MPO zone . Its imidazo[1,2-a]pyridin-2-ylmethyl fragment is a validated PDE9A-binding motif (12 nM IC₅₀ in elaborated derivatives) . Procurement supports parallel amide-coupling library synthesis where the primary amine is directly diversified without pre-activation, accelerating SAR exploration around the PDE9A pharmacophore.

c-Met Kinase Inhibitor Scaffold Expansion with Triazole-Based Click Chemistry

Imidazo[1,2-a]pyridine–1,2,3-triazole conjugates have demonstrated c-Met inhibition (51–55% at 25 µM) and antiproliferative activity across lung and pancreatic cancer lines (IC₅₀ down to 3.0 µM) . The methanamine building block provides the exact heterocyclic core validated in these studies, allowing medicinal chemistry teams to elaborate the primary amine into diverse amide, sulfonamide, or urea derivatives while preserving the pharmacophoric imidazo[1,2-a]pyridine–triazole connectivity.

Fragment-Based Drug Discovery (FBDD) with Conformationally Restricted Primary Amine Input

With only 1 rotatable bond (vs. 3 for the alcohol analog) , the methanamine imposes greater conformational pre-organization on elaborated ligands. This reduced entropic penalty upon target binding is a critical advantage in FBDD campaigns where rigid primary-amine fragments are prioritized for both screening hit confirmation and subsequent structure-guided optimization.

Bioconjugation and Chemical Probe Synthesis

The primary amine enables one-step conjugation to fluorescent dyes, biotin, or photoaffinity labels under mild conditions, making the compound suitable for generating chemical biology probes that retain the imidazo[1,2-a]pyridine–triazole recognition element. This utility is grounded in the same synthetic step-economy advantage documented above .

Quote Request

Request a Quote for (1-(imidazo[1,2-a]pyridin-2-ylmethyl)-1H-1,2,3-triazol-4-yl)methanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.